O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine
Description
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine is a hydroxylamine derivative characterized by a 3,3-dimethyl-1,4-dioxane ring system attached to the hydroxylamine group via a methylene bridge. The 1,4-dioxane moiety is a six-membered ring containing two oxygen atoms at positions 1 and 4, with two methyl groups at position 2. This structure imparts unique steric and electronic properties, distinguishing it from simpler hydroxylamine derivatives.
Properties
IUPAC Name |
O-[(3,3-dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2)6(5-11-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJCTUUPMGNCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CON)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine typically involves the reaction of 3,3-dimethyl-1,4-dioxane-2-methanol with hydroxylamine. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural diversity among hydroxylamine derivatives arises from variations in the substituent attached to the oxygen atom. Below is a comparative analysis:
Physicochemical Properties
The 3,3-dimethyl-1,4-dioxane substituent influences properties such as lipophilicity, polarity, and thermal stability:
- LogP : Predicted to be ~1.5 (lower than O-(2-fluorophenyl)methyl derivative (LogP = 1.916) due to ether oxygen atoms ).
- Polar Surface Area (PSA) : Estimated at ~40–45 Ų (higher than methoxybenzyl derivatives (PSA = 32.26) due to additional oxygen atoms ).
- Thermal Stability : The rigid dioxane ring may improve thermal stability compared to linear alkyl or simple aromatic derivatives.
Biological Activity
O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine is a chemical compound characterized by its unique structure, which includes a dioxane ring and a hydroxylamine functional group. The molecular formula for this compound is CHNO, and it has a molecular weight of 161.201 g/mol. This compound's structural features contribute to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound primarily stems from its ability to interact with biomolecules. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their structure and function. This interaction can modulate enzyme activity and influence various cellular processes, including signal transduction pathways.
Applications in Research
This compound has been utilized in several research contexts:
- Enzyme Mechanisms : It serves as a probe for investigating enzyme mechanisms due to its reactivity with amino acid residues.
- Pharmaceutical Development : The compound is explored for its potential as a building block in the synthesis of pharmaceuticals and agrochemicals.
- Biological Pathways : It aids in studying biological pathways by acting as a reactive intermediate that can modify protein functions.
Case Studies
Recent studies have highlighted the biological implications of hydroxylamines similar to this compound:
- Inhibition of Enzymes : Hydroxylamines have shown promise in inhibiting certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| O-(furan-2-yl)methylhydroxylamine | Furan ring | Exhibits distinct reactivity due to furan structure |
| O-(pyrimidin-2-yl)methylhydroxylamine | Pyrimidine ring | Shows antibacterial properties |
| O-(3,3-Dimethyl-1,4-dioxan-2-yl)methylhydroxylamine | Dioxane ring | Unique due to dioxane ring providing stability |
Synthetic Routes
The synthesis of this compound typically involves the reaction of 3,3-dimethyl-1,4-dioxane with hydroxylamine under specific conditions:
- Solvents : Common solvents include methanol or ethanol.
- Catalysts : A catalyst may be employed to enhance reaction efficiency.
- Conditions : Reactions are usually conducted at room temperature or slightly elevated temperatures.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : The hydroxylamine group can be oxidized to yield nitroso or nitro derivatives.
- Reduction : Reduction can lead to the formation of primary or secondary amines.
- Substitution : The compound can participate in nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
